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molecular formula C8H7F2NO B1581766 n-(2,5-Difluorophenyl)acetamide CAS No. 398-90-3

n-(2,5-Difluorophenyl)acetamide

Cat. No. B1581766
M. Wt: 171.14 g/mol
InChI Key: XDZRBPCZRHRSAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05545742

Procedure details

A mixture of nitric acid (21.85 mL) and sulfuric acid (28.5 mL) is added dropwise to a mixture of 2',5'-difluoroacetanilide (44.2 g, 0.281 mol) and acetic acid (19 mL) in sulfuric acid (190 mL) while maintaining the reaction mixture temperature below 10° C. After the addition is complete, the reaction mixture is stirred at 0° C. for one hour and poured onto cracked ice (2 L). The aqueous mixture is filtered to obtain a solid. The solid is air dried and recrystallized from ethanol to give the title product as a yellow, crystalline solid, mp 188°-189° C.
Quantity
21.85 mL
Type
reactant
Reaction Step One
Quantity
28.5 mL
Type
solvent
Reaction Step One
Quantity
44.2 g
Type
reactant
Reaction Step Two
Quantity
19 mL
Type
reactant
Reaction Step Two
Quantity
190 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
2 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[F:5][C:6]1[CH:15]=[CH:14][C:13]([F:16])=[CH:12][C:7]=1[NH:8][C:9](=[O:11])[CH3:10].C(O)(=O)C>S(=O)(=O)(O)O>[F:5][C:6]1[CH:15]=[C:14]([N+:1]([O-:4])=[O:2])[C:13]([F:16])=[CH:12][C:7]=1[NH:8][C:9](=[O:11])[CH3:10]

Inputs

Step One
Name
Quantity
21.85 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
28.5 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
44.2 g
Type
reactant
Smiles
FC1=C(NC(C)=O)C=C(C=C1)F
Name
Quantity
19 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
190 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Three
Name
ice
Quantity
2 L
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred at 0° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the reaction mixture temperature below 10° C
ADDITION
Type
ADDITION
Details
After the addition
ADDITION
Type
ADDITION
Details
poured
FILTRATION
Type
FILTRATION
Details
The aqueous mixture is filtered
CUSTOM
Type
CUSTOM
Details
to obtain a solid
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=C(NC(C)=O)C=C(C(=C1)[N+](=O)[O-])F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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